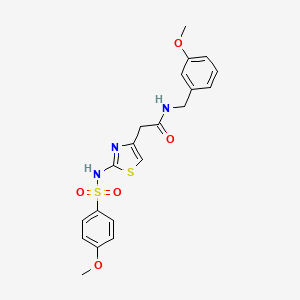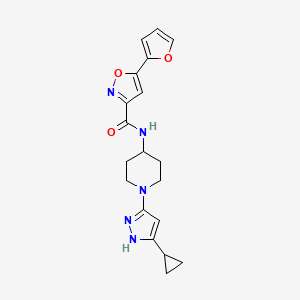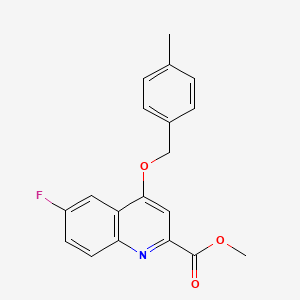
N-(3-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, commonly known as MBT, is a synthetic compound that has been extensively studied for its potential use in various scientific applications. MBT belongs to the class of thiazole-based sulfonamides and has shown promising results in several studies as a potent inhibitor of certain enzymes and as a potential therapeutic agent in the treatment of various diseases.
科学的研究の応用
Photodynamic Therapy Applications
Compounds with structural similarities, such as zinc phthalocyanines substituted with sulfonamide derivatives, have been synthesized and characterized for their photophysical and photochemical properties. Such compounds demonstrate potential as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
Sulfonamide-based compounds, such as rhodanine-3-acetic acid derivatives, have been synthesized and evaluated for their antimicrobial activity against a panel of bacteria, mycobacteria, and fungi. Certain derivatives have shown high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, suggesting their potential use in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Applications
N-substituted acetamide compounds, particularly those incorporating benzothiazole and pyridine moieties, have been explored for their anticancer effects. Studies have found that modifying the acetamide group with alkylurea moieties can retain antiproliferative activity while significantly reducing acute oral toxicity. These findings suggest a pathway for developing potent anticancer agents with lower toxicity profiles (Xie et al., 2015).
Anticonvulsant Applications
Compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds have shown promising results in protecting against picrotoxin-induced convulsions, indicating their potential as anticonvulsant agents (Farag et al., 2012).
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-27-16-6-8-18(9-7-16)30(25,26)23-20-22-15(13-29-20)11-19(24)21-12-14-4-3-5-17(10-14)28-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCJLHNADZRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2874492.png)
![1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874493.png)
![3-Methyl-2-[(2-methylphenyl)formamido]butanoic acid](/img/structure/B2874494.png)
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2874496.png)

![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2874498.png)
![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2874500.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2874501.png)


![1-(4-Fluorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2874511.png)


